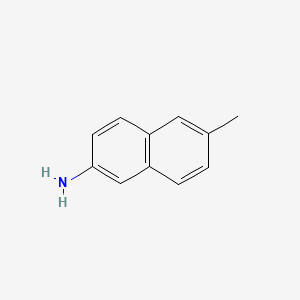

6-Methylnaphthalen-2-amine

Overview

Description

6-Methylnaphthalen-2-amine is a chemical compound with the CAS number 2216-67-3 . It is also known as N-Methylnaphthalen-2-amine . The compound has a molecular formula of C11H11N and a molecular weight of 157.21 .

Synthesis Analysis

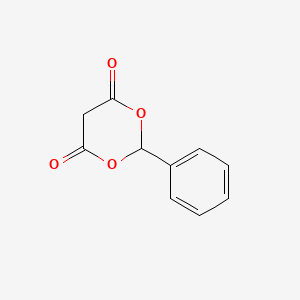

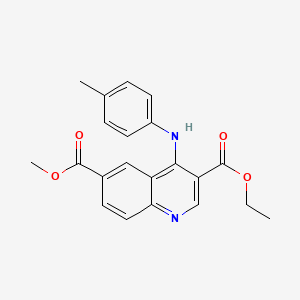

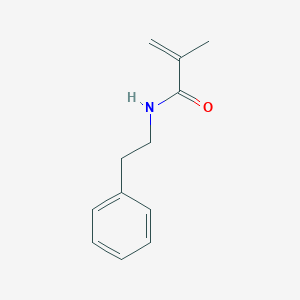

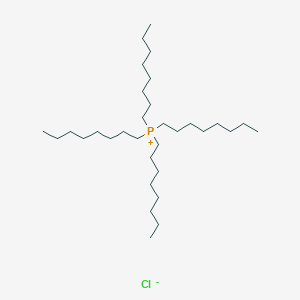

The synthesis of compounds similar to 6-Methylnaphthalen-2-amine has been reported in the literature. For instance, N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide was prepared by a reaction between 2,2-diphenylethan-1-amine and naproxen . Another method involves the Gewald reaction to synthesize ethyl 2-amino-4,5,6,7-tetrahydrobenzo .Molecular Structure Analysis

The InChI code for 6-Methylnaphthalen-2-amine is 1S/C11H11N/c1-12-11-7-6-9-4-2-3-5-10(9)8-11/h2-8,12H,1H3 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Physical And Chemical Properties Analysis

6-Methylnaphthalen-2-amine is a liquid at room temperature . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Scientific Research Applications

Catalytic Reactions and Alkylation Studies

Friedel–Crafts Alkylation with Ionic Liquids : Zhao et al. (2004) explored the Friedel–Crafts alkylation of 2-methylnaphthalene, closely related to 6-Methylnaphthalen-2-amine, using environmentally friendly catalysts in ionic liquids. This method demonstrated excellent conversion and selectivity with easy isolation of products (Zhao, Li, Wang, Qiao, & Cheng, 2004).

Shape-Selective Methylation Studies : Studies by Nie et al. (2012) and Zhao et al. (2008) investigated the shape-selective methylation of 2-methylnaphthalene over H-ZSM-5 zeolite, focusing on the synthesis of dimethylnaphthalene, a key precursor in advanced polymer materials. These studies highlighted the influence of reaction mechanisms and catalyst modifications on the selectivity and yield of desired products (Nie, Janik, Guo, & Song, 2012); (Zhao, Wang, Liu, Guo, Wang, Song, & Liu, 2008).

Synthesis and Modification of Chemical Compounds

Derivatives of DANPY : Kingsbury et al. (2019) synthesized derivatives of DANPY, a DNA-binding fluorophore, by modifying the tertiary aminonaphthalene core. This research has implications for staining cellular targets and applications in biophotonics (Kingsbury, Elder, Johnson, Smolarski, Zeitler, & Armbruster, 2019).

New Amide Ligands in Cu-Catalyzed Coupling : A study by Ma et al. (2017) demonstrated the use of a new class of amide ligands, derived from compounds similar to 6-Methylnaphthalen-2-amine, in Cu-catalyzed coupling. This has significance in the synthesis of pharmaceutically important compounds (Ma, Niu, Zhao, Jiang, Jiang, Zhang, & Sun, 2017).

Environmental and Green Chemistry

- Solvent-Free Acylation in Micro-Channel Reactors : Li et al. (2018, 2019) conducted research on the acylation of 2-methylnaphthalene in solvent-free conditions using micro-channel reactors. These studies offer environmentally friendly methods for synthesizing specific naphthalene derivatives with high efficiency and selectivity (Li, Yang, Guo, He, & Jin, 2018); (Li, Jin, Yang, Guo, He, & Zhang, 2019).

Anaerobic Degradation Studies

- Degradation of 2-Methylnaphthalene : Research by Annweiler et al. (2000) on the anaerobic degradation of 2-methylnaphthalene by a sulfate-reducing culture revealed insights into the degradation pathways and metabolites, contributing to the understanding of environmental remediation processes (Annweiler, Materna, Safinowski, Kappler, Richnow, Michaelis, & Meckenstock, 2000).

Safety and Hazards

6-Methylnaphthalen-2-amine is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and ensure adequate ventilation .

Relevant Papers While specific papers on 6-Methylnaphthalen-2-amine were not found, related research has been conducted. For instance, a paper on the design, synthesis, and biological evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as microtubule targeting agents has been published . Another paper discusses the organocatalytic enantioselective synthesis of chiral tetraarylmethanes from 2‐Naphthol/Naphthalen-2-amine-Based Tertiary Alcohols .

properties

IUPAC Name |

6-methylnaphthalen-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-8-2-3-10-7-11(12)5-4-9(10)6-8/h2-7H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSUBEKBKJCYWBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30323092 | |

| Record name | 6-methylnaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30323092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37796-79-5 | |

| Record name | 6-Methyl-2-naphthalenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37796-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 403029 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037796795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC403029 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403029 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-methylnaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30323092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4,4'-Biisobenzofuran]-1,1',3,3'-tetrone](/img/structure/B3051929.png)

![Pyridine, 2,6-bis[(4R,5R)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]-](/img/structure/B3051945.png)